3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid
CAS No.:
Cat. No.: VC18193106
Molecular Formula: C21H18N2O5
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O5 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C21H18N2O5/c1-12(19-18(20(24)25)11-28-23-19)22-21(26)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11-12,17H,10H2,1H3,(H,22,26)(H,24,25) |
| Standard InChI Key | XLFBTSXXLPBQOV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NOC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural Characteristics
Molecular Composition
The compound’s molecular formula is C21H18N2O5, with a molecular weight of 378.4 g/mol. Its IUPAC name, 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylic acid, reflects three critical structural components:
-
Fmoc Protecting Group: A fluorenylmethoxycarbonyl moiety attached via a carbamate linkage. This group shields amino functionalities during synthesis and is cleaved under mild acidic conditions.
-
Oxazole Ring: A five-membered heterocycle containing one oxygen and one nitrogen atom. The oxazole enhances electronic stability and participates in π-π interactions, influencing the compound’s reactivity .
-
Carboxylic Acid Side Chain: Positioned at the 4-carbon of the oxazole, this group facilitates conjugation with amines or alcohols, enabling integration into larger peptides .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H18N2O5 | |
| Molecular Weight | 378.4 g/mol | |
| CAS Number | 214139-28-3 | |
| IUPAC Name | 3-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylic acid |
Stereochemical and Electronic Features
The compound’s oxazole ring exhibits aromaticity, stabilizing the molecule through delocalized π-electrons. The Fmoc group’s planar fluorene system further contributes to rigidity, reducing undesired side reactions during peptide elongation . The ethyl linker between the Fmoc and oxazole allows conformational flexibility, optimizing spatial alignment during coupling reactions.
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis involves sequential protection, coupling, and deprotection steps, as outlined in Scheme 1 of search result :
-
Fmoc Protection: A primary amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dimethylformamide (DMF) with N-methylmorpholine (NMM) as a base .
-
Oxazole Formation: Cyclization of β-ketoamides with ammonium acetate yields the oxazole core. This step often employs microwave-assisted heating to enhance reaction efficiency .
-
Carboxylic Acid Activation: The 4-carboxylic acid is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU, enabling peptide bond formation .
Table 2: Common Reagents in Synthesis
| Reagent | Role | Source |
|---|---|---|
| Fmoc-Cl | Amino group protection | |
| PyBOP/HATU | Carboxylic acid activation | |
| Piperidine | Fmoc deprotection |
Purification and Characterization
Crude product is purified via reverse-phase HPLC, with purity assessed by LC-MS. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, particularly the Fmoc group’s aromatic protons (δ 7.2–7.8 ppm) and oxazole protons (δ 8.1–8.3 ppm) .
Applications in Peptide Synthesis
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a building block in SPPS, where its Fmoc group is selectively removed using 20% piperidine in DMF. This orthogonal protection strategy allows iterative coupling of amino acids without disrupting existing peptide bonds .
Medicinal Chemistry Applications
-
Antimicrobial Peptides: Analogues of microcin B17 (MccB17) incorporating this oxazole derivative exhibit enhanced stability against proteolytic degradation .
-
Kinase Inhibitors: The oxazole’s electron-deficient ring mimics ATP’s adenine moiety, enabling competitive inhibition of kinase active sites .
Chemical Reactivity and Mechanisms
Deprotection Dynamics
The Fmoc group is cleaved via β-elimination under mild acids (e.g., trifluoroacetic acid), generating a dibenzofulvene intermediate. This reaction’s efficiency is pH-dependent, with optimal deprotection at pH 2–3.
Oxazole Ring Functionalization
Electrophilic aromatic substitution at the oxazole’s 5-position introduces halogens or nitro groups, enabling further derivatization. For example, bromination with N-bromosuccinimide (NBS) yields 5-bromo-oxazole intermediates for cross-coupling reactions .
| Condition | Stability | Source |
|---|---|---|
| Temperature | Stable up to 150°C | |
| pH 7–9 | >90% stability after 24 hours | |
| pH < 2 or pH > 10 | <10% stability after 1 hour |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume